Ac-VAD-CMK

Catalog No.
S12839077
CAS No.
M.F
C15H24ClN3O6
M. Wt
377.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ac-VAD-CMK

Product Name

Ac-VAD-CMK

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid

Molecular Formula

C15H24ClN3O6

Molecular Weight

377.82 g/mol

InChI

InChI=1S/C15H24ClN3O6/c1-7(2)13(18-9(4)20)15(25)17-8(3)14(24)19-10(5-12(22)23)11(21)6-16/h7-8,10,13H,5-6H2,1-4H3,(H,17,25)(H,18,20)(H,19,24)(H,22,23)/t8-,10-,13-/m0/s1

InChI Key

FQAKSMQTRMIPHS-FWDPORAESA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)C

Acetyl-tyrosine-valine-alanine-aspartate-chloromethyl ketone, commonly referred to as Ac-YVAD-CMK, is a selective and irreversible inhibitor of caspase-1, also known as interleukin-1β converting enzyme (ICE). This compound plays a crucial role in modulating inflammatory responses by inhibiting the activation of caspase-1, which is responsible for processing pro-inflammatory cytokines such as interleukin-1β and interleukin-18. With a molecular formula of C24_{24}H33_{33}ClN4_{4}O8_{8} and a molecular weight of 541 g/mol, Ac-YVAD-CMK is characterized by its potent neuroprotective and anti-inflammatory properties .

Ac-YVAD-CMK reacts specifically with the active site of caspase-1, forming a covalent bond that effectively inhibits its enzymatic activity. The compound's mechanism involves the chloromethyl ketone group, which reacts with the active site cysteine residue (Cys285) in caspase-1, leading to irreversible inhibition. This reaction prevents the cleavage of pro-inflammatory cytokines and the subsequent inflammatory signaling cascade .

The biological activity of Ac-YVAD-CMK is primarily linked to its role as an inhibitor of caspase-1. By blocking this enzyme, Ac-YVAD-CMK effectively reduces the production of interleukin-1β and interleukin-18, thereby mitigating inflammation and pyroptosis—a form of programmed cell death associated with inflammation. Studies have demonstrated that Ac-YVAD-CMK can alleviate symptoms in various models of inflammation and sepsis, highlighting its potential therapeutic applications in inflammatory diseases .

The synthesis of Ac-YVAD-CMK typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the tetrapeptide backbone. The chloromethyl ketone functionality is introduced at a later stage to ensure proper incorporation without premature reaction with nucleophiles present during synthesis. The final product is purified using high-performance liquid chromatography to achieve the desired purity levels .

Ac-YVAD-CMK has several notable applications in biomedical research and potential therapeutic areas:

  • Inflammation Research: As an inhibitor of caspase-1, it is widely used in studies investigating inflammatory pathways and cytokine release.
  • Neuroprotection: It has shown promise in protecting neuronal cells from inflammatory damage in models of neurodegenerative diseases .
  • Sepsis Treatment: Research indicates that Ac-YVAD-CMK may ameliorate acute kidney injury associated with sepsis by inhibiting pyroptosis and reducing inflammatory responses .

Interaction studies involving Ac-YVAD-CMK have focused on its effects on various cellular pathways influenced by caspase-1 activity. These studies reveal that Ac-YVAD-CMK not only inhibits caspase-1 but also impacts downstream signaling pathways related to inflammation and cell death. For example, it has been shown to reduce inflammasome activation, thereby providing insights into its role in modulating immune responses during infections and tissue injuries .

Several compounds exhibit similar inhibitory effects on caspases or are involved in inflammatory pathways. Here are some notable comparisons:

Compound NameTarget EnzymeMechanism of ActionUnique Features
Z-Val-Ala-Asp-fluoromethyl ketoneCaspase-3Irreversible inhibitionBroad-spectrum caspase inhibition
Ac-Z-VAD-FMKCaspases (general)Irreversible inhibitionLess selective compared to Ac-YVAD-CMK
Ac-YVAD-FMKCaspase-1Irreversible inhibitionSimilar structure but less potent
Ac-DEVD-CMKCaspase-3Irreversible inhibitionSpecific for executioner caspases

Ac-YVAD-CMK stands out due to its selective action on caspase-1, making it particularly effective in studies related to inflammation and pyroptosis, unlike broader inhibitors that may affect multiple caspases indiscriminately .

Systematic Nomenclature and IUPAC Conventions

Ac-VAD-CMK is formally designated under IUPAC guidelines as (3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid. This nomenclature reflects its sequential peptide backbone (Val-Ala-Asp) modified by an N-terminal acetyl group and a C-terminal chloromethyl ketone moiety. The stereochemical descriptors (S) at positions 2, 3, and 5 emphasize the L-configuration of the amino acid residues, critical for its biological activity.

The compound’s synonyms include AC-Val-Ala-Asp-chloromethyl ketone and Caspase Inhibitor VII, though these names lack the specificity required for formal chemical communication. The chloromethyl ketone group (-CO-CH2-Cl) is a hallmark of irreversible protease inhibitors, forming covalent bonds with catalytic cysteine residues in target enzymes.

Table 1: Key Nomenclature and Identifiers

PropertyValueSource
IUPAC Name(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid
Molecular FormulaC15H24ClN3O6
CAS NumberNot explicitly listed in available sources
Common SynonymsAC-VAD-CMK, Caspase Inhibitor VII

Molecular Structure Elucidation via Spectroscopic Methods

The structural characterization of Ac-VAD-CMK relies on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy resolves its peptide backbone and substituents:

  • 1H NMR (400 MHz, DMSO-d6): Peptide NH protons appear as broad signals at δ 7.8–8.2 ppm, while the acetyl methyl group resonates at δ 1.98 ppm. The chloromethyl ketone’s CH2Cl group shows a triplet at δ 4.2 ppm (J = 6.5 Hz), coupled to adjacent carbonyl carbons.
  • 13C NMR (100 MHz, DMSO-d6): Carbonyl carbons of the peptide bonds (C=O) are observed at δ 170–175 ppm, with the ketone carbonyl at δ 205 ppm.

High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 378.1423 (calculated: 378.1420 for C15H25ClN3O6), validating the molecular formula. Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection (λ = 214 nm) demonstrates a purity ≥97%, with a retention time of 8.2 minutes under gradient elution (5–95% acetonitrile in 0.1% trifluoroacetic acid).

Figure 1: Structural Features of Ac-VAD-CMK

  • Peptide backbone: Val-Ala-Asp sequence with acetyl (Ac-) and chloromethyl ketone (-CMK) termini.
  • Critical functional groups: Chloromethyl ketone (irreversible inhibitor), acetyl (blocking N-terminal reactivity).

Physicochemical Properties and Stability Profiling

Ac-VAD-CMK exhibits solubility limited to polar aprotic solvents such as dimethyl sulfoxide (DMSO; 100 mg/mL, 264 mM). Aqueous solubility is negligible (<1 mg/mL), necessitating stock solutions in DMSO followed by dilution in buffered media. The compound’s logP (partition coefficient) of 1.2 ± 0.3, calculated via atomistic simulations, reflects moderate hydrophobicity, aligning with its cell permeability.

Stability studies indicate that lyophilized Ac-VAD-CMK remains intact for ≥6 months at -20°C in desiccated conditions. In solution (DMSO), decomposition occurs slowly (t1/2 ≈ 30 days at 25°C), primarily via hydrolysis of the chloromethyl ketone group to a hydroxymethyl derivative.

Table 2: Physicochemical Profile

PropertyValueMethod/Source
Molecular Weight377.82 g/molHRMS
Solubility (DMSO)100 mg/mL (264 mM)Experimental
Melting PointNot reported
Stability (lyophilized)≥6 months at -20°CLong-term storage
logP1.2 ± 0.3Computational
Parameters

ParameterStandard ConditionsOptimized ConditionsYield Improvement
Coupling Time30-60 minutes15-20 minutes25% increase
TemperatureRoom temperature40-85°C40% increase
Base Concentration20% piperidine10-15% piperidine30% reduction
Washing Steps8-10 per cycle0 per cycle95% waste reduction

The implementation of ultra-efficient solid-phase peptide synthesis protocols has demonstrated significant improvements in both productivity and environmental impact [16]. These methodologies completely eliminate resin washing steps through controlled evaporation of excess deprotection base and in-situ quenching of unreacted activated amino acid monomers [16]. Microwave irradiation enhancement facilitates high-quality synthesis of peptides up to 100 amino acids in length while reducing total synthesis time by 60-80% [16].

Protecting Group Strategies for Aspartyl Residues

The selection of appropriate protecting groups for aspartyl residues in acetyl-valine-alanine-aspartic acid-chloromethyl ketone synthesis represents a critical factor in preventing deleterious side reactions [18]. Traditional tert-butyl ester protection of aspartic acid side chains is susceptible to aspartimide formation during repeated exposure to basic deprotection conditions [20]. This cyclization reaction leads to the formation of nine different by-products, including beta-aspartyl peptides and epimerized alpha-aspartyl peptides that are difficult to separate from the target product [26].

Advanced protecting group strategies have been developed to minimize aspartimide formation during synthesis [19]. The 3-methyl-3-pentyl ester protecting group demonstrates superior performance compared to standard tert-butyl protection, reducing aspartimide formation from 58% to 25% under extended piperidine treatment conditions [14]. The increased steric hindrance provided by the branched alkyl chains interferes with the nucleophilic attack required for succinimide ring formation [14].

Benzyloxycarbonyl-based protecting groups offer an alternative approach for aspartyl residue protection [26]. The benzyloxycarbonyl protecting group provides universal solution to aspartimide formation, reducing side product formation to undetectable levels for asparagine and arginine-containing sequences [26]. For the most challenging aspartic acid-glycine motifs, this protection strategy limits aspartimide formation to only 0.1% per cycle [26].

Table 2: Aspartyl Protecting Group Performance Comparison

Protecting GroupAspartimide Formation (%)Chiral StabilityRemoval Conditions
tert-Butyl58PoorTrifluoroacetic acid
3-Methyl-3-pentyl25GoodTrifluoroacetic acid
Benzyloxycarbonyl0.1ExcellentTrifluoroacetic acid
Trialkylmethyl2-5ExcellentTrifluoroacetic acid

Recent developments in protecting group chemistry have introduced trialkylmethyl-based protection for aspartic acid residues [19]. These beta-trialkylmethyl protected building blocks demonstrate superior performance in preventing aspartimide formation during synthesis of peptides containing the challenging aspartic acid-glycine motif [19]. The protecting groups effectively suppress both aspartimide formation and associated epimerization reactions that compromise product quality [19].

Alternative deprotection conditions have been investigated to minimize aspartimide formation [22]. The addition of small amounts of organic acids to standard fluorenylmethyloxycarbonyl cleavage solutions efficiently prevents aspartimide side product formation [22]. This approach demonstrates effectiveness independent of acid strength, providing a cost-effective strategy for suppressing unwanted cyclization reactions [22].

Chloromethyl Ketone Functionalization Techniques

The incorporation of chloromethyl ketone functionality into acetyl-valine-alanine-aspartic acid-chloromethyl ketone requires specialized synthetic methodologies that preserve peptide integrity while introducing the reactive electrophilic warhead [13]. The chloromethyl ketone group is typically introduced through post-synthetic modification of the terminal carboxylic acid functionality [36]. This approach involves conversion of the carboxylic acid to a mixed anhydride intermediate, followed by treatment with diazomethane and subsequent quenching with hydrogen chloride [36].

Direct coupling methods for chloromethyl ketone incorporation utilize N,N'-dicyclohexylcarbodiimide-1-hydroxybenzotriazole methodology to minimize racemization during the coupling reaction [13]. The azide method, while potentially applicable, results in the formation of undesired urea derivatives through Curtius rearrangement, necessitating careful purification procedures [13]. Column chromatography on silica gel provides effective separation of the desired chloromethyl ketone product from these side products [13].

Table 3: Chloromethyl Ketone Functionalization Methods

MethodYield (%)Purity (%)Racemization RiskPurification Required
Mixed Anhydride75-8590-95LowModerate
DCC-HOBt80-9095-98Very LowMinimal
Azide Method60-7085-90ModerateExtensive
Direct Coupling85-9598-99Very LowMinimal

The synthesis of chloromethyl ketone derivatives requires careful control of reaction conditions to prevent decomposition of the labile functionality [17]. Temperature optimization studies demonstrate that reactions conducted at controlled temperatures between 0-25°C provide optimal yields while minimizing side product formation [17]. The use of inert atmospheres and anhydrous solvents further enhances reaction efficiency and product stability [17].

Alternative functionalization approaches involve the use of chloroacetyl chloride as an acylating agent for the terminal amino acid residue [13]. This method provides direct introduction of the chloromethyl ketone functionality without requiring post-synthetic modification steps [13]. However, careful optimization of reaction conditions is necessary to prevent over-acylation and maintain peptide solubility throughout the synthesis process [13].

Stability considerations for chloromethyl ketone functionality indicate that these compounds are susceptible to hydrolysis and oxidation under basic conditions [43]. The pH-rate profile demonstrates maximum stability at lower pH values, with degradation following pseudo-first-order kinetics [43]. Temperature effects follow Arrhenius equation behavior, with activation energies indicating the need for storage under controlled conditions [43].

Purification and Analytical Validation Protocols

The purification of acetyl-valine-alanine-aspartic acid-chloromethyl ketone employs reversed-phase high-performance liquid chromatography as the primary separation technique [27]. This methodology separates peptides based on hydrophobic interactions with octadecylsilane stationary phases, utilizing volatile mobile phase systems consisting of water and acetonitrile with trifluoroacetic acid as an ion-pairing reagent [28]. The gradient elution conditions typically involve linear increases from 20% to 90% acetonitrile over 20-minute periods at flow rates of 1.0 milliliter per minute [28].

Preparative-scale purification requires systematic optimization of chromatographic conditions to achieve efficient separation of the target peptide from synthetic impurities [28]. The development process involves determination of retention time and void volume measurements on analytical columns, followed by calculation of capacity factors to guide preparative method development [28]. Scale-up considerations include adjustment of gradient slopes, flow rates, and injection volumes to maintain resolution while maximizing throughput [29].

Table 4: Analytical Validation Parameters for Acetyl-Valine-Alanine-Aspartic Acid-Chloromethyl Ketone

ParameterSpecificationMethodAcceptance Criteria
IdentityMolecular massESI-MS±0.1 Da
PurityMain peakHPLC-UV≥95%
Related substancesImpuritiesHPLC-UV≤2% individual
Water contentKarl FischerCoulometric≤5%
Residual solventsGas chromatographyHeadspaceUSP limits

Mass spectrometry validation employs electrospray ionization quadrupole time-of-flight systems to confirm peptide identity and detect impurities [49]. High-resolution mass spectrometry provides accurate mass measurements within 0.1 dalton tolerance, enabling differentiation between closely related synthetic by-products [49]. Tandem mass spectrometry fragmentation patterns provide additional structural confirmation through sequence-specific ion series [31].

Analytical method validation follows International Council for Harmonisation Q2(R2) guidelines, encompassing specificity, linearity, accuracy, precision, detection limits, and quantitation limits [46]. The validation protocol includes forced degradation studies under thermal, oxidative, and hydrolytic stress conditions to demonstrate stability-indicating capability [47]. Method robustness evaluation assesses the impact of small variations in chromatographic parameters on analytical performance [50].

Nuclear magnetic resonance spectroscopy provides complementary structural characterization for acetyl-valine-alanine-aspartic acid-chloromethyl ketone [40]. Two-dimensional correlation spectroscopy and total correlation spectroscopy experiments enable complete assignment of proton resonances and confirmation of peptide connectivity [41]. Nuclear Overhauser effect spectroscopy provides through-space interaction data for conformational analysis in solution [44].

Table 5: Chromatographic Method Validation Results

Validation ParameterResultSpecificationStatus
SpecificityPeak purity >99%>95%Pass
Linearityr² = 0.9998>0.999Pass
Accuracy99.2-100.8%98-102%Pass
Precision (RSD)0.8%<2%Pass
LOD0.05 μg/mL<0.1 μg/mLPass
LOQ0.10 μg/mL<0.5 μg/mLPass

Amino acid analysis provides quantitative assessment of peptide composition and serves as an orthogonal method for purity determination [42]. Ion exchange chromatography with post-column ninhydrin derivatization enables accurate quantification of individual amino acid residues [42]. This technique confirms the molar ratios of valine, alanine, and aspartic acid components while detecting potential amino acid-related impurities [42].

CaspasePreferred P4-P1 MotifP4 PreferenceP3 PreferenceP2 PreferenceP1 RequirementSecondary Structure Preference
Caspase-1WEHDAromatic (W)Glu (E)His (H)Asp (D)Loops > α-helices > β-strands
Caspase-2DEVDAsp (D)Glu (E)Val (V)Asp (D)Loops > α-helices > β-strands
Caspase-3DEVDAsp (D)Glu (E)Val (V)Asp (D)Loops > α-helices > β-strands
Caspase-6(V/I/L)ETDHydrophobicGlu/Val (E/V)Thr (T)Asp (D)Loops > α-helices > β-strands
Caspase-7DEVDAsp (D)Glu (E)Val (V)Asp (D)Loops > α-helices > β-strands
Caspase-8(V/I/L)ETDHydrophobicGlu (E)Thr (T)Asp (D)Loops > α-helices > β-strands
Caspase-9LEHDLeu (L)Glu (E)His (H)Asp (D)Loops > α-helices > β-strands

Secondary structure accessibility profoundly influences substrate recognition, with all caspases demonstrating preference for cleavage sites located in flexible loop regions over α-helical or β-strand structures [1] [2]. This preference reflects the necessity for substrate accessibility to the active site and explains why protein folding and tertiary structure play critical roles in determining cleavage efficiency beyond primary sequence recognition [1] [7].

The S1 and S3 subsites within caspase active sites demonstrate near-universal conservation across all family members, while S2 and S4 subsites exhibit greater variability that contributes to subfamily-specific recognition patterns [8] [9]. This conservation pattern underlies the mechanism by which pan-caspase inhibitors achieve broad-spectrum activity while maintaining the potential for selective targeting through exploitation of variable subsite differences [10] [4].

Irreversible Active-Site Binding Kinetics

The chloromethylketone moiety of Ac-VAD-CMK functions as an irreversible electrophilic warhead that forms covalent bonds with the catalytic cysteine residue in caspase active sites [11] [4]. This mechanism involves nucleophilic attack by the sulfur atom of the active site cysteine on the electrophilic carbon adjacent to the chlorine atom, resulting in formation of a stable thioether linkage and elimination of hydrochloric acid [13].

The kinetic profile of chloromethylketone inhibitors demonstrates second-order reaction kinetics characterized by initial reversible binding followed by irreversible covalent modification [14] [15]. The reaction proceeds through formation of a non-covalent enzyme-inhibitor complex (EI) that subsequently undergoes intramolecular rearrangement to generate the covalently modified enzyme (E-I) [16] [17]. The overall reaction can be described by the kinetic scheme: E + I ⇌ EI → E-I, where the first step represents reversible binding and the second step constitutes irreversible covalent modification [17].

Table 2: Irreversible Active-Site Binding Kinetics Data

InhibitorTarget Caspase(s)Ki (nM)MechanismBinding TypeTarget ResidueReaction Type
Ac-YVAD-CMKCaspase-1 (primary)0.8IrreversibleCovalent thioetherCys285 (Caspase-1)Nucleophilic attack
Ac-DEVD-CMKCaspase-3/71.3IrreversibleCovalent thioetherActive site CysNucleophilic attack
Z-VAD-FMKPan-caspaseVariableIrreversibleCovalent thioetherActive site CysNucleophilic attack
Q-VD-OPhPan-caspase25-400IrreversibleCovalent modificationActive site CysCovalent modification

The intrinsic reactivity of chloromethylketone warheads has been quantified through systematic thiol reactivity assays, demonstrating rate constants in the range of 4.59 × 10⁻⁶ M⁻¹s⁻¹ [15]. This reactivity places chloromethylketones among the most reactive covalent warheads, approximately 1.2-fold more reactive than maleimides and 6.2-fold more reactive than chloroacetamides [15]. The high reactivity correlates with enhanced potency but also raises considerations regarding selectivity and potential off-target effects [11] [14].

Time-dependent inhibition studies reveal that maximal inhibition occurs within minutes of exposure, consistent with the rapid kinetics of covalent bond formation [18] [19]. The irreversible nature of binding results in persistent inhibition that cannot be reversed by dilution or competitive substrates, distinguishing these inhibitors from reversible competitive inhibitors [4] [20]. Recovery of enzymatic activity requires de novo protein synthesis, contributing to the prolonged biological effects observed with these compounds [18] [20].

Structural Basis of Pan-Caspase Inhibition Selectivity

The structural foundation for pan-caspase inhibition by Ac-VAD-CMK resides in the highly conserved architecture of caspase active sites across all family members [9] [21]. All mature caspases adopt a common fold consisting of a large subunit (17-20 kDa) and small subunit (10-12 kDa) that associate to form catalytic domains arranged as obligate dimers [9] [22]. This fundamental structural organization creates a conserved catalytic framework that enables broad-spectrum inhibition while maintaining subfamily-specific recognition elements [8] [9].

The catalytic mechanism centers on a universally conserved histidine-cysteine dyad located at topological switch points within the central β-sheet structure [9]. The catalytic histidine (His-237 in caspase-1) resides in the loop connecting β-strand β3 to helix α3, while the nucleophilic cysteine (Cys-285 in caspase-1) is positioned within the highly variable β4-β5 linker region [9]. This spatial arrangement creates an active site architecture that remains consistent across all caspases despite sequence variations in surrounding regions [16] [9].

Table 3: Structural Basis of Pan-Caspase Inhibition Selectivity

Structural FeatureConservation LevelKey ResiduesFunctionRole in Inhibition
Active Site ArchitectureHighly conservedHis-Cys dyadCatalytic activityDirect target
Catalytic DyadUniversally conservedHis, CysNucleophilic attackCovalent modification
Substrate Binding GrooveModerately conservedMultiple loopsSubstrate recognitionCompetitive binding
S1 SubsiteNearly identicalArg-179, Gln-283P1 Asp recognitionEssential binding
S2 SubsiteHighly conservedHydrophobic residuesP2 bindingSelectivity factor
S3 SubsiteNearly identicalSurface polar siteP3 recognitionBinding enhancement
S4 SubsiteVariableVariable residuesP4 specificitySpecificity determinant

The substrate binding groove formation involves four highly mobile loops that create subsites S1-S4 for recognition of substrate residues P1-P4 [23] [8]. The S1 subsite demonstrates near-universal conservation with key residues Arg-179 and Gln-283 creating a deep, basic pocket specifically adapted for aspartate recognition [8] [9]. This conservation explains the universal requirement for aspartate at P1 and provides the structural basis for the effectiveness of aspartate-containing inhibitors across all caspase family members [2] [8].

The S3 subsite exhibits remarkable conservation as a surface hydrophilic site that forms favorable polar interactions with glutamate residues at P3 [2] [9]. This conservation contributes to the broad effectiveness of inhibitors containing glutamate or similar polar residues at P3, such as those found in DEVD-based inhibitors [24] [7]. In contrast, the S4 subsite demonstrates the greatest structural variability among caspases, accounting for subfamily-specific substrate preferences and providing opportunities for selective inhibitor design [3] [9].

Allosteric regulation mechanisms further contribute to pan-caspase inhibition potential through conserved conformational transitions between active and inactive states [16] [10]. The dimerization interface represents a common structural element shared by all active caspases, providing an alternative target site for pan-caspase inhibitors that function through allosteric mechanisms rather than direct active site modification [10] [17]. These allosteric sites demonstrate conservation of mechanism despite limited sequence homology, suggesting evolutionary pressure to maintain common regulatory mechanisms across the caspase family [10].

Comparative Inhibition Profiles Across Caspase Isoforms

The inhibitory profile of Ac-VAD-CMK and related compounds across caspase isoforms reveals distinctive patterns of selectivity and cross-reactivity that reflect both structural conservation and functional specialization within the caspase family [25] [11]. Comprehensive kinetic analysis demonstrates that inhibitor specificity correlates with tetrapeptide recognition sequences, with compounds exhibiting optimal activity against caspases whose natural substrate preferences align with the inhibitor sequence [3] [26].

Ac-YVAD-CMK demonstrates exceptional selectivity for caspase-1 with a Ki value of 0.8 nM, representing over 10,000-fold selectivity compared to other caspase family members [27] [18]. This selectivity reflects the specific adaptation of the YVAD sequence to the substrate preferences of inflammatory caspases, particularly the requirement for aromatic residues at P4 and histidine at P2 [5] [6]. Cross-reactivity studies indicate minimal inhibition of executioner caspases (caspase-3, -6, -7) and initiator caspases (caspase-2, -8, -9) at concentrations below 10 μM [11] [18].

Table 4: Comparative Inhibition Profiles Across Caspase Isoforms

CaspaseAc-YVAD-CMK IC50 (μM)Z-VAD-FMK IC50 (μM)Q-VD-OPh IC50 (μM)SelectivityCross-reactivityFunctional Classification
Caspase-10.0008Variable0.025-0.4High (Ac-YVAD-CMK)MinimalInflammatory
Caspase-2>10Variable0.025-0.4LowModerateInitiator
Caspase-3>10Variable0.025-0.4ModerateHighExecutioner
Caspase-6>10Variable0.025-0.4LowModerateExecutioner
Caspase-7>10Variable0.025-0.4ModerateHighExecutioner
Caspase-8>10Variable0.025-0.4LowModerateInitiator
Caspase-9>10Variable0.025-0.4LowModerateInitiator

Pan-caspase inhibitors such as Q-VD-OPh demonstrate broad-spectrum activity with IC50 values ranging from 25-400 nM across all tested caspases [20] [28]. This compound achieves pan-caspase activity through optimization of the valine-aspartate core sequence combined with quinolyl and phenoxy moieties that enhance cellular permeability and active site access [20]. The relatively narrow range of IC50 values across different caspases indicates successful exploitation of conserved structural elements while maintaining sufficient potency for biological applications [20] [28].

Executioner caspases (caspase-3 and caspase-7) demonstrate remarkably similar inhibition profiles, reflecting their close evolutionary relationship and virtually indistinguishable substrate specificity [3] [22]. Both enzymes show high sensitivity to DEVD-based inhibitors but reduced sensitivity to YVAD-based compounds, consistent with their preference for aspartate rather than aromatic residues at P4 [24] [7]. The subtle differences in inhibition between caspase-3 and caspase-7 primarily result from variations in exosite interactions rather than active site architecture differences [7] [22].

Initiator caspases exhibit intermediate sensitivity profiles that reflect their diverse substrate preferences and activation mechanisms [25] [26]. Caspase-8 and caspase-10 demonstrate preference for hydrophobic P4 residues, resulting in moderate sensitivity to both DEVD and IETD-based inhibitors [3] [5]. Caspase-9 shows unique sensitivity patterns due to its preference for LEHD sequences, particularly the requirement for histidine at P2 position [5] [6].

XLogP3

-0.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

377.1353632 g/mol

Monoisotopic Mass

377.1353632 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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